molecular formula C10H9FN2O2 B1445798 Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1352394-95-6

Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1445798
M. Wt: 208.19 g/mol
InChI Key: VBCSGPPEJWWULH-UHFFFAOYSA-N
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Description

Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate is an organic compound that belongs to the family of imidazo[1,2-a]pyridines . It is a white solid with a molecular weight of 208.19 . The IUPAC name for this compound is ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate is 1S/C10H9FN2O2/c1-2-15-10(14)7-6-13-8(11)4-3-5-9(13)12-7/h3-6H,2H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a white solid . It has a molecular weight of 208.19 . The compound should be stored at temperatures between 0-5°C .

Scientific Research Applications

Modification of Chitosan

Research indicates that chitosan, a natural biopolymer, can be modified using 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochlorides and ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylate. This modification introduces ethoxycarbonyl and 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments into the glucosamine units of the polymer, potentially enhancing its applicability in various fields including biomedicine and material science (Levov et al., 2011).

Synthesis and Bioisosteric Replacements

Another study explored the synthesis of 5-halogeno-analogues of known pharmaceuticals through the manipulation of ethyl 5-fluoroimidazo[1,2-a]pyridine derivatives. This research demonstrates the chemical's role in developing histamine H2-receptor antagonists, indicating its potential in creating new therapeutic agents (Brown et al., 1980).

Anti-inflammatory Activity

The compound's derivatives, specifically 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, were synthesized and evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. This study highlights its application in discovering new pharmaceuticals with potential therapeutic benefits (Abignente et al., 1982).

Synthesis of Novel Compounds

The versatility of ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate is further demonstrated in the synthesis of novel compounds, such as pyrido(1′,2′:1,2)imidazo[5,4‐d]‐1,2,3‐triazinones, from imidazo[1,2-a]pyridines. This research underscores its utility in creating new molecules with potential biological activities (Zamora et al., 2004).

Future Directions

Fluoroimidazoles and their heteroannelated derivatives, including Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate, have been recognized as valuable scaffolds in organic synthesis and pharmaceutical chemistry . Their wide range of applications in medicinal chemistry suggests potential for future research and development .

properties

IUPAC Name

ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-6-13-8(11)4-3-5-9(13)12-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCSGPPEJWWULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

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